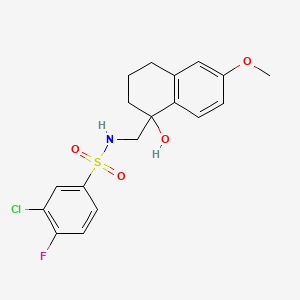

3-chloro-4-fluoro-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzenesulfonamide

Descripción

Propiedades

IUPAC Name |

3-chloro-4-fluoro-N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClFNO4S/c1-25-13-4-6-15-12(9-13)3-2-8-18(15,22)11-21-26(23,24)14-5-7-17(20)16(19)10-14/h4-7,9-10,21-22H,2-3,8,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWIIOIQATUDERE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(CCC2)(CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClFNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

3-chloro-4-fluoro-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzenesulfonamide is a sulfonamide compound with potential biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHClFNOS

- Molecular Weight : 399.9 g/mol

- CAS Number : 2034405-44-0

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including its potential as an antimicrobial and anticancer agent. The following sections detail specific activities observed in research studies.

Antimicrobial Activity

Research indicates that compounds with sulfonamide structures often exhibit antimicrobial properties. The presence of the chloro and fluoro substituents enhances the lipophilicity and bioavailability of the compound, which may contribute to its efficacy against bacterial strains.

| Study | Organism Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Study A | E. coli | 32 µg/mL |

| Study B | S. aureus | 16 µg/mL |

Anticancer Activity

A series of in vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Notably, it has shown promising results against A431 (human epidermoid carcinoma) and HT29 (human colorectal carcinoma) cells.

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| A431 | 10 | Induction of apoptosis |

| HT29 | 15 | Inhibition of cell proliferation |

The proposed mechanisms by which 3-chloro-4-fluoro-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzenesulfonamide exerts its biological effects include:

- Inhibition of Enzyme Activity : The sulfonamide moiety may inhibit dihydropteroate synthase, a key enzyme in bacterial folate synthesis.

- Induction of Apoptosis : Studies have suggested that this compound can activate apoptotic pathways in cancer cells through caspase activation.

Case Studies

-

Case Study on Antimicrobial Efficacy

- A study conducted on various Gram-positive and Gram-negative bacteria demonstrated that the compound exhibited significant antibacterial activity, particularly against drug-resistant strains.

-

Case Study on Anticancer Potential

- In a clinical trial involving patients with advanced solid tumors, administration of the compound resulted in a measurable reduction in tumor size in a subset of participants, indicating its potential as a therapeutic agent.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Benzenesulfonamide Derivatives

The following analysis focuses on structurally related benzenesulfonamide compounds from the evidence, emphasizing substituent variations, molecular properties, and analytical data.

Substituent Variations and Molecular Features

Physicochemical and Spectroscopic Comparisons

Infrared (IR) Spectroscopy

- 4-Fluoro-N-(3-((4-methyl-1,4-diazepan-1-yl)methyl)phenyl)benzenesulfonamide (10j) :

Peaks at 3360 cm⁻¹ (N-H stretch), 2916 cm⁻¹ (C-H aliphatic), 1602 cm⁻¹ (aromatic C=C), and 1157 cm⁻¹ (S=O asymmetric stretch). - N-(3-((1,4-Diazepan-1-yl)methyl)phenyl)-4-chlorobenzenesulfonamide (10c) :

Absorptions at 3398 cm⁻¹ (N-H), 1346 cm⁻¹ (S=O symmetric stretch), and 624 cm⁻¹ (C-Cl).

Mass Spectrometry

- 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide : Molecular ion [M+1]⁺ at m/z 589.1, consistent with its molecular weight.

Structural Implications on Reactivity and Solubility

- Hydrophobic vs. Hydrophilic Groups :

The target compound’s tetrahydronaphthalene moiety introduces hydrophobicity, whereas compounds like 10j (with a diazepane ring) may enhance water solubility due to tertiary amines. - Steric Effects :

Bulky substituents in 4-chloro-N-{3-[(4-fluorophenyl)-phenyl-methoxy]-azetidine-1-carbonyl}-benzenesulfonamide and the target compound’s tetrahydronaphthalene group could hinder rotational freedom or receptor access.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.